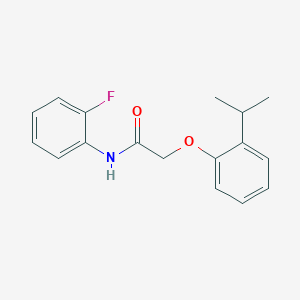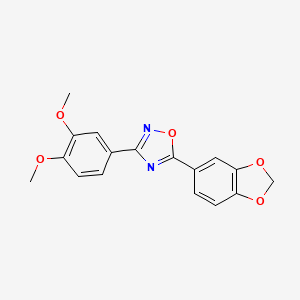
5-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as 5-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, often involves the cyclization of benzoylbenzohydrazides or the reaction of appropriate benzylamine with specific reagents like pyrrole-2-carbaldehyde and (N-isocyanimino)triphenylphosphorane, along with a carboxylic acid. For example, the reaction between benzylcyanide and nitric oxide in basic methanol has been reported to yield related 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole derivatives, highlighting the amino tautomer's predominance over the N-hydroxide tautomer (Bohle & Perepichka, 2009).
Molecular Structure Analysis
Structural elucidation of 1,2,4-oxadiazole derivatives typically employs techniques like X-ray diffraction, which confirms the precise geometry of these molecules. For example, related compounds have demonstrated diverse geometric configurations, including square planar, tetrahedral, and octahedral arrangements, depending on the metal complexes involved (Mekkey, Mal, & Kadhim, 2020).
Chemical Reactions and Properties
1,2,4-Oxadiazoles undergo various chemical reactions, forming derivatives through interactions with different reagents. Notably, the formation of Schiff bases from the condensation with aldehydes or the synthesis of N-Mannich bases by reacting with formaldehyde solution and primary aromatic amines or substituted piperazines are common reactions. These reactions are crucial for modifying the chemical and biological properties of the oxadiazole core (Al-Wahaibi et al., 2021).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like dimethoxyphenyl or benzodioxolyl groups affects these properties significantly, impacting the compound's application potential. The crystal structure analysis often reveals stabilizing interactions, such as hydrogen bonding and π-π interactions, contributing to the compound's physical stability (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of 5-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and similar compounds are characterized by their reactivity towards nucleophiles and electrophiles, acid/base stability, and potential for participating in various organic reactions. Theoretical calculations and experimental studies have been employed to explore their reactivity patterns, demonstrating significant stability and potential utility in synthesizing new derivatives with desired biological activities (Bohle & Perepichka, 2009).
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Research has demonstrated that derivatives of 1,3,4-oxadiazole, similar in structure to 5-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, exhibit significant antimicrobial and anti-proliferative properties. Compounds synthesized from 1,3,4-oxadiazole were tested against a variety of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Some derivatives showed broad-spectrum antibacterial activities and potent activity against tested Gram-positive bacteria. Additionally, these compounds were evaluated for their anti-proliferative activity against several cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer, with some compounds displaying optimal anti-proliferative activity (Al-Wahaibi et al., 2021).
Corrosion Inhibition
Another area of application for 1,3,4-oxadiazole derivatives is in corrosion inhibition. Studies have assessed the corrosion inhibition ability of these derivatives towards mild steel in sulphuric acid. The results indicated that these compounds act as effective corrosion inhibitors, with their effectiveness increasing with inhibitor concentration. This suggests their potential in protective coatings and materials engineering (Ammal, Prajila, & Joseph, 2018).
Anticancer Studies
1,2,4-Oxadiazole derivatives have also been explored for their anticancer potential. Through 3D QSAR studies and subsequent synthesis and testing, some compounds demonstrated significant anticancer activity against various cancer cell lines, including colon and breast cancer cell lines. These findings highlight the potential of 1,2,4-oxadiazole derivatives as a basis for developing new anticancer drugs (Vaidya et al., 2020).
Antioxidant Properties
The antioxidant activity of 1,3,4-oxadiazole derivatives has been investigated, showing that some compounds exhibit very high and significant antioxidant activities. This suggests their use as potential lead compounds for the design and synthesis of new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-20-12-5-3-10(7-14(12)21-2)16-18-17(24-19-16)11-4-6-13-15(8-11)23-9-22-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAWNNKRZRPWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)
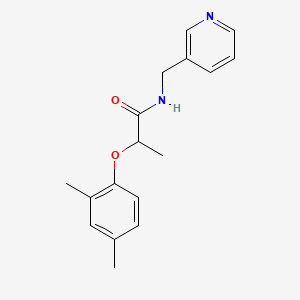

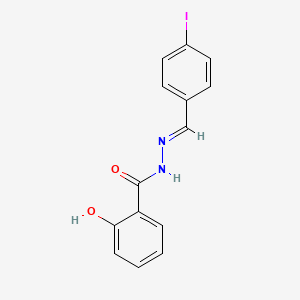

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
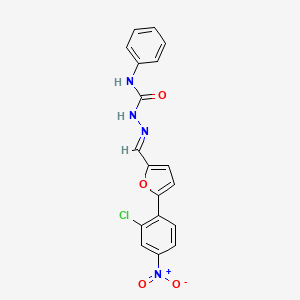
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)
![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
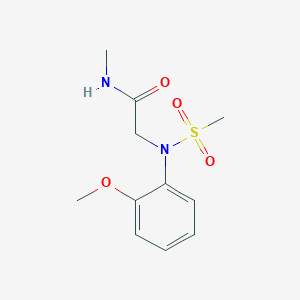
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
